

Unveiling the Isotope Effect in Tin Superconductors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tin-120*

Cat. No.: B083160

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of isotopic properties in superconductivity is crucial. This guide provides an objective comparative analysis of tin isotopes, focusing on their superconducting characteristics. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for advancing research in this field.

The phenomenon of superconductivity, where a material exhibits zero electrical resistance below a certain critical temperature (T_c), is profoundly influenced by the isotopic mass of its constituent elements. This "isotope effect" was a cornerstone in the development of the Bardeen-Cooper-Schrieffer (BCS) theory, which posits that superconductivity arises from the interaction between electrons and lattice vibrations, or phonons. In tin (Sn), a classic type-I superconductor, this effect is well-documented and provides a clear demonstration of the principles of BCS theory.

Data Presentation: Superconducting Properties of Tin Isotopes

The superconducting properties of different tin isotopes, primarily the critical temperature (T_c) and the critical magnetic field at absolute zero (H_0), show a distinct dependence on the isotopic mass (M). The relationship is described by the formula:

$$T_c \propto M^{-\alpha}$$

where α is the isotope effect coefficient. For tin, the value of α has been experimentally determined to be approximately 0.462.[1] The critical magnetic field at absolute zero (H_0) is directly proportional to the critical temperature.

Below is a summary of the measured and calculated superconducting properties for various stable tin isotopes.

Isotope Mass (M) (amu)	Natural Abundance (%)	Critical Temperature (T _c) (K)	Critical Magnetic Field at 0K (H ₀) (Gauss)	Isotope Effect Coefficient (α)
112	0.97	3.793 (Calculated)	312.8 (Calculated)	~0.46
114	0.66	3.762 (Calculated)	310.2 (Calculated)	~0.46
115	0.34	3.747 (Calculated)	308.9 (Calculated)	~0.46
116	14.54	3.732 (Measured)[1]	307.7 (Calculated)	0.462 ± 0.014[1]
117	7.68	3.717 (Calculated)	306.4 (Calculated)	~0.46
118	24.22	3.703 (Calculated)	305.3 (Calculated)	~0.46
119	8.59	3.689 (Calculated)	304.1 (Calculated)	~0.46
120	32.58	3.675 (Measured)[1]	302.9 (Calculated)	0.462 ± 0.014[1]
122	4.63	3.648 (Calculated)	300.7 (Calculated)	~0.46
124	5.79	3.622 (Measured)[1]	298.5 (Calculated)	0.462 ± 0.014[1]

Note: The calculated values are derived from the experimentally determined relationship $T_c \propto M - 0.462$, using the measured T_c of Sn-116 as a reference. The H_0 values are calculated based on the proportionality to T_c , with the known H_0 of natural tin (~305 Gauss) as a baseline.

Experimental Protocols

The determination of the superconducting properties of tin isotopes involves a series of precise low-temperature physics experiments. The following is a generalized methodology synthesized from established practices.

Sample Preparation

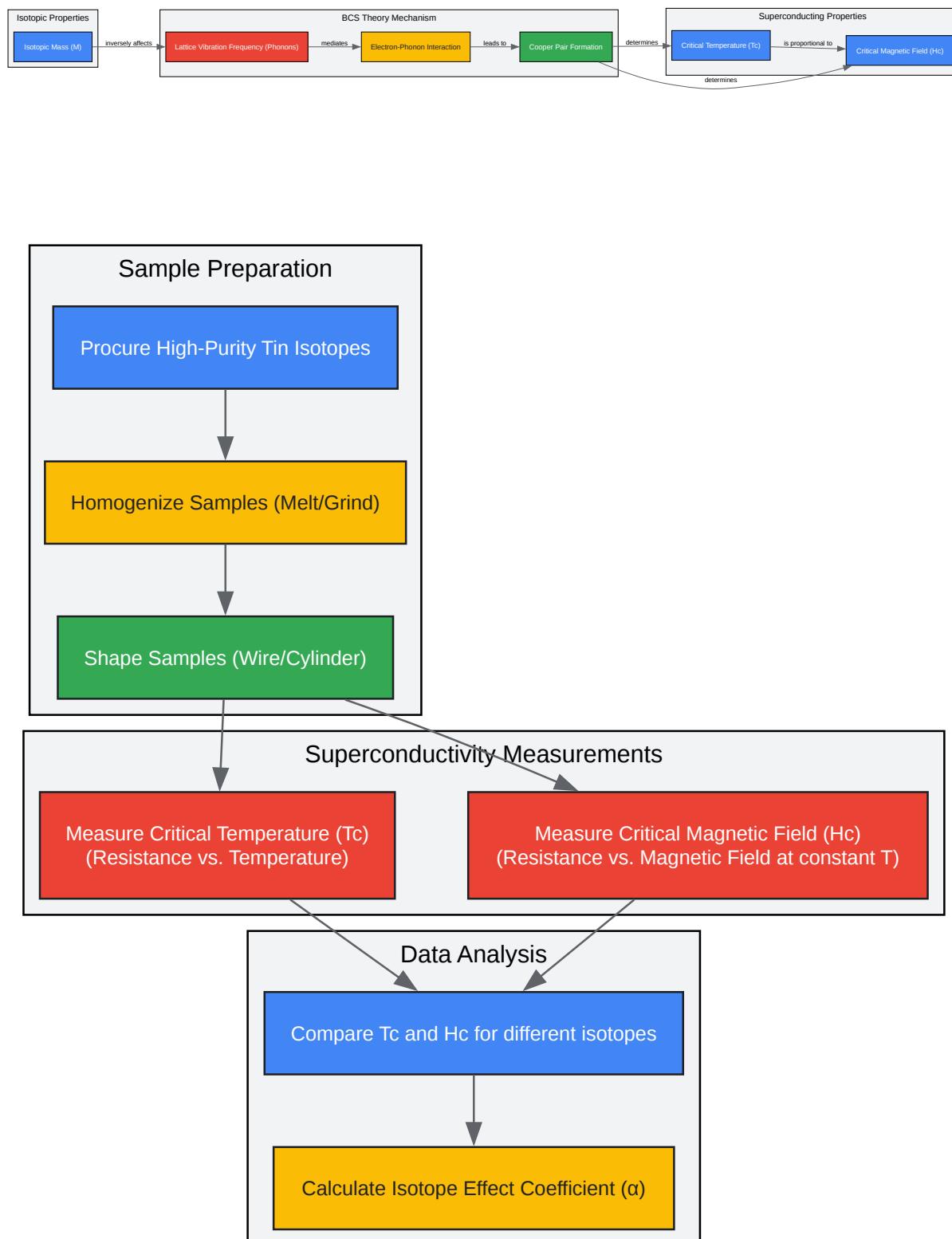
- Isotope Procurement: High-purity, isotopically enriched tin samples are required. These are typically obtained from specialized suppliers.
- Homogenization: To ensure uniformity, the tin isotope samples are often melted in a vacuum or inert atmosphere and then rapidly cooled to prevent isotopic fractionation. For powder samples, thorough grinding is necessary.
- Sample Shaping: The tin is then formed into a suitable geometry for measurement. For resistance measurements, a thin wire or film is ideal. For magnetic measurements, a spherical or cylindrical shape is preferred to allow for accurate determination of the demagnetizing factor.
- Encapsulation (for powder samples): If the sample is in powder form, it is weighed and securely packed into a high-purity, non-magnetic capsule, typically made of tin or silver foil. The capsule should be tightly sealed to prevent contamination.

Measurement of Critical Temperature (T_c)

The transition to the superconducting state is characterized by an abrupt drop in electrical resistance to zero.

- Apparatus: A cryostat capable of reaching temperatures below 4 K (such as a liquid helium cryostat), a calibrated low-temperature thermometer (e.g., a germanium or carbon glass resistor), a precision current source, and a sensitive voltmeter.
- Procedure:

- The tin isotope sample is mounted on a sample holder within the cryostat, in close thermal contact with the thermometer.
- A small, constant DC current is passed through the sample.
- The voltage across the sample is measured as the temperature is slowly lowered through the expected transition temperature.
- The critical temperature (T_c) is defined as the temperature at which the electrical resistance drops to zero (or below the detection limit of the voltmeter).


Measurement of Critical Magnetic Field (H_c)

The critical magnetic field is the maximum magnetic field a superconductor can withstand before it reverts to its normal, resistive state.

- Apparatus: A cryostat with a superconducting magnet capable of generating a uniform magnetic field, a calibrated thermometer, and the same electrical measurement setup as for T_c determination.
- Procedure:
 - The sample is cooled to a constant temperature below its T_c .
 - An external magnetic field is applied and slowly increased.
 - The electrical resistance of the sample is monitored continuously.
 - The critical magnetic field (H_c) at that temperature is the magnetic field strength at which the sample's resistance reappears.
 - This process is repeated at various temperatures below T_c to map out the $H_c(T)$ curve. The critical magnetic field at absolute zero (H_0) is determined by extrapolating this curve to $T = 0$ K.

Visualizing the Isotope Effect in Superconductivity

The following diagrams illustrate the theoretical framework and the experimental workflow for the comparative analysis of tin isotopes in superconductivity.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Superconductivity of tin isotopes | Mathematical Proceedings of the Cambridge Philosophical Society | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Unveiling the Isotope Effect in Tin Superconductors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083160#comparative-analysis-of-tin-isotopes-in-superconductivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

